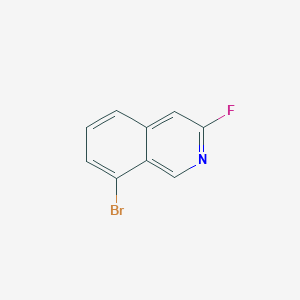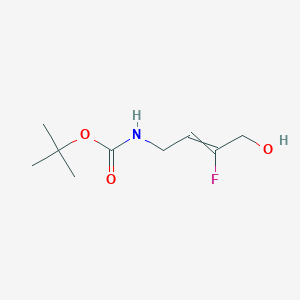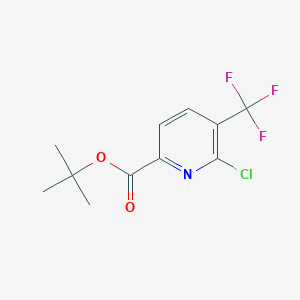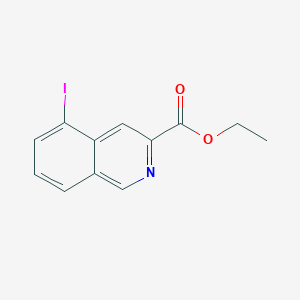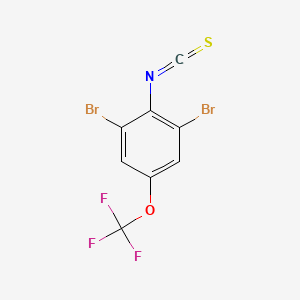
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-trifluoromethoxyaniline with thiophosgene (CSCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics: It is used as a reagent for labeling and identifying proteins in complex mixtures.
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the isothiocyanate group (-N=C=S), which can react with amino, hydroxyl, and thiol groups in proteins and other biomolecules . This covalent modification can alter the function of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is unique due to the presence of both bromine and trifluoromethoxy groups, which enhance its reactivity and stability. Similar compounds include:
Phenyl isothiocyanate: Lacks the halogen and trifluoromethoxy groups, making it less reactive.
Benzyl isothiocyanate: Contains a benzyl group instead of the trifluoromethoxy group, leading to different reactivity and biological properties.
Allyl isothiocyanate: Contains an allyl group, which imparts different chemical and biological characteristics.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C8H2Br2F3NOS |
|---|---|
Peso molecular |
376.98 g/mol |
Nombre IUPAC |
1,3-dibromo-2-isothiocyanato-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H2Br2F3NOS/c9-5-1-4(15-8(11,12)13)2-6(10)7(5)14-3-16/h1-2H |
Clave InChI |
HCIDHLJKBHKHMV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)N=C=S)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13679879.png)
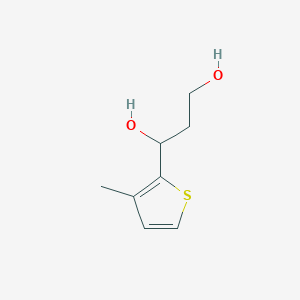
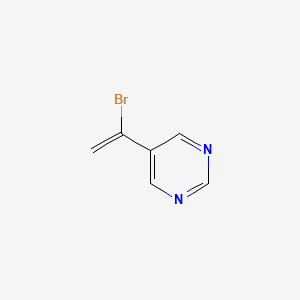


![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B13679899.png)
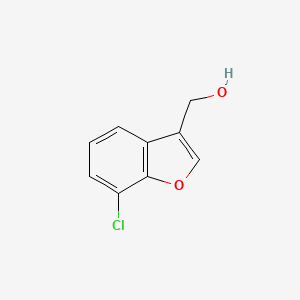
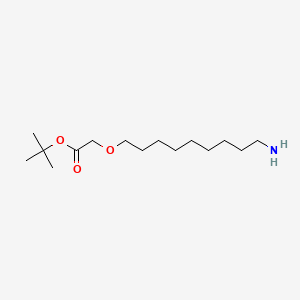
![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
